

# **Benzenethiol: Synonyms and Alternative Names**

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Compound of Interest		
Compound Name:	Benzenethiol	
Cat. No.:	B1682325	Get Quote

**Benzenethiol** is known by a variety of names in scientific literature, chemical databases, and commercial catalogs. Its preferred IUPAC name is **Benzenethiol**.[1] Other common and historical names are frequently encountered.

#### Common Synonyms:

- Thiophenol[1][2][3]
- Phenyl mercaptan[1][2][4]
- Mercaptobenzene[1][2]
- Phenylthiol[1][2][4]

#### Other Identifiers:

CAS Number: 108-98-5[1][5]

• FEMA Number: 3616[4]

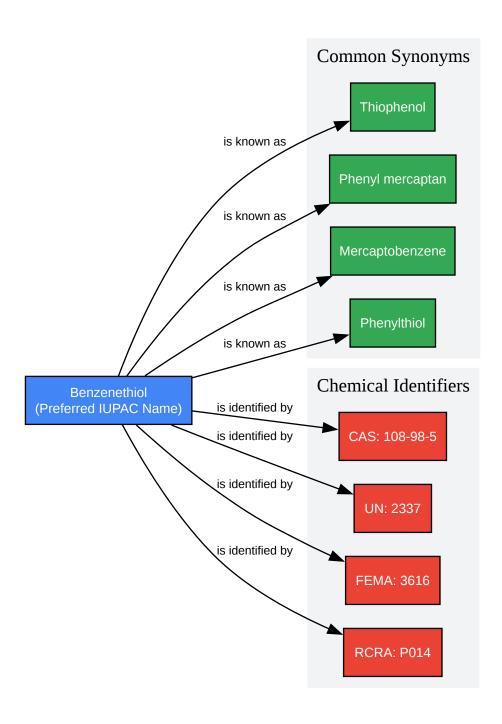
RTECS Number: DC0525000[1]

UN Number: 2337[6][7]

• Beilstein Reference: 506523[1]

RCRA Waste Number: P014[5][6]





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Fig. 1: Relationships between **Benzenethiol** and its common names.

# **Quantitative Data**

The physical and chemical properties of **benzenethiol** are well-documented. The following table summarizes key quantitative data for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> S	[4][5]
Molecular Weight	110.18 g/mol	[4]
Appearance	Colorless to slightly yellow liquid	[1][4]
Odor	Repulsive, penetrating, garlic- like	[4][7]
Melting Point	-15 °C	[1][4]
Boiling Point	169 °C	[1][4]
Density	1.078 g/mL	[4]
Vapor Pressure	1.4 mm Hg (at 20 °C)	[4]
Refractive Index (n <sup>20</sup> /D)	1.588	[4]
Acidity (pKa in H₂O)	6.62	[1]
Flash Point	123 °F (50.6 °C)	[4]
Water Solubility	Insoluble	[4]

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis, purification, and key reactions of **benzenethiol**, intended for practical laboratory application.

# Synthesis of Benzenethiol via Reduction of Benzenesulfonyl Chloride

A reliable method for preparing **benzenethiol** is the reduction of benzenesulfonyl chloride using zinc dust and sulfuric acid. This procedure is adapted from Organic Syntheses.

Reaction:  $C_6H_5SO_2CI + 3Zn + 3H_2SO_4 \rightarrow C_6H_5SH + 3ZnSO_4 + HCI + H_2O_4$ 

Materials:

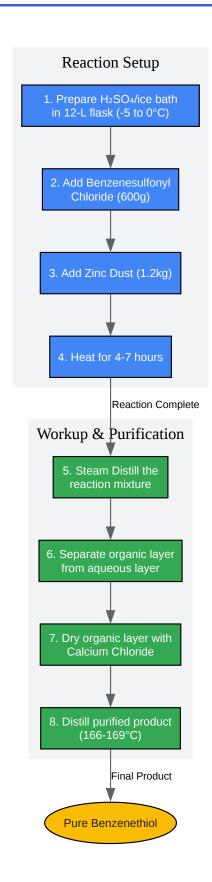


- Cracked ice (7.2 kg)
- Concentrated sulfuric acid (2.4 kg, 1300 mL)
- Crude benzenesulfonyl chloride (600 g, 3.4 moles)
- Zinc dust (1.2 kg)
- Calcium chloride (for drying)

#### Procedure:

- In a 12-L round-bottomed flask, prepare a cold bath by mixing 7.2 kg of cracked ice with 2.4 kg of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.
- With mechanical stirring, gradually add 600 g of crude benzenesulfonyl chloride over 30 minutes.
- Following the addition of benzenesulfonyl chloride, add 1.2 kg of zinc dust.
- Continue heating for four to seven hours.
- After the reaction is complete, distill the thiophenol with steam, a process that takes approximately one hour.
- Separate the product from the water layer.
- Dry the crude **benzenethiol** by shaking it with calcium chloride for three to five minutes.
- Distill the dried product to obtain pure **benzenethiol**, which boils at 166–169°C. The expected yield is approximately 340 g (91%).





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**Fig. 2:** Experimental workflow for the synthesis of **Benzenethiol**.



## **Purification by Fractional Distillation**

Fractional distillation is employed to purify **benzenethiol** from impurities with close boiling points (less than 70°C difference).[2] This technique utilizes a fractionating column to achieve multiple vaporization-condensation cycles, enhancing separation.[2][8]

#### Procedure:

- Assemble a fractional distillation apparatus with a round bottom flask, a fractionating column (e.g., Vigreux), a "Y" adapter, a condenser, and a collection flask.[2]
- Place the impure benzenethiol in the round bottom flask with a stir bar or boiling chips.
- Heat the flask gently using a heating mantle. The goal is a slow and steady distillation rate (approximately 1 drop every 20-30 seconds for optimal separation).[9]
- As heating begins, a ring of condensate will slowly rise up the fractionating column.
- Monitor the temperature at the thermometer bulb, which should be positioned at the
  intersection of the "Y" adapter.[2] The temperature will plateau at the boiling point of the pure
  benzenethiol (169°C at atmospheric pressure).
- Collect the fraction that distills at a constant temperature. Discard any initial forerun that has a lower boiling point.

## **Key Experimental Reactions**

**Benzenethiol** is readily oxidized to diphenyl disulfide. The following protocol uses hydrogen peroxide as the oxidant in a trifluoroethanol solvent system.[1][4][5]

Reaction:  $2 C_6H_5SH + H_2O_2 \rightarrow (C_6H_5S)_2 + 2H_2O$ 

#### Materials:

- Benzenethiol (11.0 g, 10.25 mL, 0.1 mol)
- 2,2,2-Trifluoroethanol (50 mL)

### Foundational & Exploratory



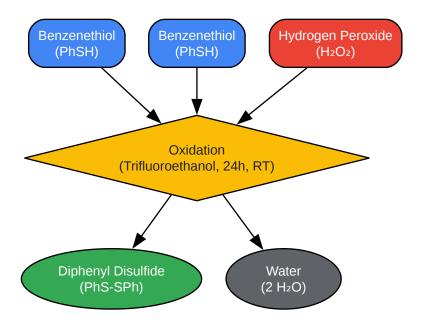


- 30% Aqueous hydrogen peroxide (12.5 mL, 0.11 mol)
- 100-mL round-bottomed flask
- Magnetic stirrer and ice bath
- Addition funnel
- Buchner funnel

#### Procedure:

- In a 100-mL round-bottomed flask equipped with a magnetic stirrer, combine 11.0 g of benzenethiol and 50 mL of trifluoroethanol.[1][4]
- Cool the stirred mixture in an ice bath.[1][4]
- Using an addition funnel, add 12.5 mL of 30% aqueous hydrogen peroxide dropwise over 15 minutes.[1][4]
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.[1][4]
- The product, diphenyl disulfide, is sparingly soluble in trifluoroethanol and will precipitate from the solution.[4]
- Collect the solid product by filtration using a Buchner funnel and dry it under vacuum. The expected yield is approximately 10.6 g (97%).[4]





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Fig. 3: Reaction pathway for the oxidation of Benzenethiol.

The nucleophilic thiolate anion, generated by treating **benzenethiol** with a base, readily undergoes S-alkylation with alkyl halides to form thioethers.

Reaction:  $C_6H_5SH + RX + Base \rightarrow C_6H_5SR + H-Base^+ + X^-$ 

#### Materials:

#### Benzenethiol

- Alkyl halide (e.g., methyl iodide)
- Base (e.g., potassium hydroxide, sodium ethoxide)
- Solvent (e.g., ethanol, DMF)
- · Reaction flask with magnetic stirrer
- Condenser (if heating is required)

#### General Procedure:



- Dissolve **benzenethiol** (1.0 eq) in the chosen solvent in a reaction flask.
- Add the base (1.0-1.1 eq) to the solution to generate the thiophenolate anion.
- Add the alkyl halide (1.0-1.2 eq) to the reaction mixture. The reaction is often exothermic.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
- Remove the solvent under reduced pressure and purify the resulting thioether by column chromatography or distillation.

**Benzenethiol** is an effective nucleophile in Michael (conjugate) additions to  $\alpha,\beta$ -unsaturated carbonyl compounds, forming a new carbon-sulfur bond at the  $\beta$ -position.[7]

Reaction: C<sub>6</sub>H<sub>5</sub>SH + R'CH=CHCOR" → C<sub>6</sub>H<sub>5</sub>S-CHR'CH<sub>2</sub>COR"

#### Materials:

#### Benzenethiol

- α,β-Unsaturated ketone or ester (e.g., ethyl acrylate)
- Solvent (e.g., water, ethanol, THF)
- Catalyst (optional, e.g., a mild base like triethylamine)
- Reaction flask with magnetic stirrer

General Procedure:



- To a stirred solution of the α,β-unsaturated compound (1.0 mmol) in the chosen solvent (e.g.,
   5 mL of water), add benzenethiol (1.2 mmol).[7]
- If required, add a catalytic amount of a base. Many thiol-Michael additions proceed efficiently without a catalyst.[7]
- Stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).[7]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography.

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